molecular formula C11H8O3 B1626531 5-Phenoxyfuran-2-carbaldehyde CAS No. 60698-30-8

5-Phenoxyfuran-2-carbaldehyde

Cat. No.: B1626531
CAS No.: 60698-30-8
M. Wt: 188.18 g/mol
InChI Key: UKZZWIDZLLWLIL-UHFFFAOYSA-N
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Description

5-Phenoxyfuran-2-carbaldehyde: is an organic compound with the chemical formula C11H8O3 . It belongs to the furan family and is characterized by a furan ring substituted with a phenoxy group and an aldehyde group. This compound is a yellow crystalline solid and has gained attention in the scientific community due to its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Phenoxyfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-phenoxyfuran-2-carboxylic acid.

    Reduction: Formation of 5-phenoxyfuran-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Phenoxyfuran-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The furan ring and aldehyde group can participate in various biochemical reactions, potentially leading to antibacterial and other therapeutic effects .

Comparison with Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 5-Methylfuran-2-carbaldehyde
  • 5-Bromofuran-2-carbaldehyde

Comparison:

Properties

IUPAC Name

5-phenoxyfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZZWIDZLLWLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514993
Record name 5-Phenoxyfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60698-30-8
Record name 5-Phenoxyfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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